Physicochemical Profiling and Assay Methodologies for N-(8-quinolinyl)-4-morpholinesulfonamide
Physicochemical Profiling and Assay Methodologies for N-(8-quinolinyl)-4-morpholinesulfonamide
Executive Summary
In early-stage drug discovery, the architectural fusion of privileged scaffolds is a primary strategy for overcoming pharmacokinetic bottlenecks. N-(8-quinolinyl)-4-morpholinesulfonamide (CAS 927639-52-9) represents a highly specialized pharmacophore that bridges the robust metal-chelating properties of an 8-aminoquinoline core with the solubility-enhancing and enzyme-targeting characteristics of a morpholine-4-sulfonamide moiety.
This technical guide provides an in-depth analysis of the physicochemical properties of this compound. Designed for application scientists and medicinal chemists, it deconstructs the structural biology of the molecule, outlines its putative mechanisms of action, and establishes rigorous, self-validating experimental protocols for its in vitro evaluation.
Structural Deconstruction & Physicochemical Profiling
The therapeutic utility of N-(8-quinolinyl)-4-morpholinesulfonamide is dictated by the synergistic physicochemical traits of its two primary domains.
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The 8-Aminoquinoline Core: This planar, aromatic system is highly lipophilic and acts as a potent bidentate ligand. The spatial arrangement of the quinoline nitrogen and the 8-amino group allows for the formation of stable, five-membered chelate rings with transition metals, particularly Cu(II) and Zn(II) (1[1]).
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The Morpholine-4-Sulfonamide Moiety: The incorporation of a morpholine ring drastically alters the hydration energy of the molecule. Morpholine acts as a hydrophilic buffer, improving aqueous solubility and metabolic stability (2[2]). Furthermore, the sulfonamide linkage (-SO2-NH-) is a recognized bioisostere that frequently targets metalloenzymes such as Carbonic Anhydrase (CA), which is critical in tumor microenvironment regulation (3[3]).
Table 1: Quantitative Physicochemical Properties
Data represents calculated and literature-extrapolated values based on scaffold structural analysis.
| Property | Value | Pharmacokinetic / Pharmacodynamic Implication |
| Molecular Formula | C13H15N3O3S | - |
| Molecular Weight | 293.34 g/mol | Highly favorable for oral bioavailability (Lipinski’s Rule of 5 compliant). |
| LogP (Calculated) | ~1.8 - 2.2 | Balanced lipophilicity ensures membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area | ~75.5 Ų | Optimal for cellular penetration; indicates potential for Blood-Brain Barrier (BBB) crossing. |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) | Provides directional binding in target enzyme active sites. |
| Hydrogen Bond Acceptors | 5 (O, N atoms) | Enhances aqueous solvation and interaction with kinase hinge regions. |
Pharmacodynamic Mechanisms: The Dual-Action Scaffold
The biological efficacy of this compound is driven by two parallel pathways. First, the 8-aminoquinoline core sequesters dysregulated metal ions, mitigating oxidative stress (ROS) and preventing metal-induced protein aggregation (e.g., Amyloid-β in Alzheimer's models). Second, the morpholine sulfonamide can interact with zinc-dependent metalloenzymes, disrupting tumor pH homeostasis.
Fig 1: Dual-action signaling and mechanistic pathway of N-(8-quinolinyl)-4-morpholinesulfonamide.
Self-Validating Experimental Workflows
To rigorously evaluate the physicochemical behavior of this compound, experimental design must move beyond simple observation. The protocols below are engineered as self-validating systems , meaning they contain internal causality checks to differentiate true mechanistic action from assay artifacts (e.g., compound precipitation or autofluorescence).
Protocol 1: Spectrophotometric Validation of Metal Chelation
Causality Rationale: The conjugation of the quinoline ring system changes fundamentally upon metal coordination. This results in a measurable bathochromic (red) shift in the UV-Vis spectrum. However, to prove that this shift is due to reversible chelation rather than compound degradation, a competitive chelator (EDTA) must be introduced.
Step-by-Step Methodology:
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Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Dilute to a working concentration of 20 µM in a buffered ethanol/water system (pH 7.4) to maintain solubility.
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Baseline Acquisition: Scan the solution from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. Identify the maximum absorption peak (typically around ~320 nm for 8-aminoquinolines).
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Metal Ion Titration: Sequentially add 0.5 equivalents of CuCl₂ (from a 1 mM aqueous stock) up to 2.0 equivalents. After each addition, incubate for 5 minutes and scan.
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Isosbestic Point Verification: Observe the spectra for a clean isosbestic point, which mathematically proves the transition between exactly two species (free ligand and metal-ligand complex).
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Self-Validation (EDTA Reversal): Add 5.0 equivalents of EDTA to the cuvette. Critical Check: If the compound is a true reversible chelator, the spectrum must immediately revert to the baseline scan of the free ligand. Failure to revert indicates covalent modification or precipitation.
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Stoichiometry Analysis: Plot the change in absorbance against the molar fraction of the metal to generate a Job's Plot, determining the binding stoichiometry (typically 2:1 or 1:1 ligand-to-metal ratio).
Fig 2: Self-validating UV-Vis spectrophotometric workflow for metal chelation analysis.
Protocol 2: Cytotoxicity and Copper-Dependent Redox Modulation (MTT Assay)
Causality Rationale: 8-aminoquinoline derivatives often exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) by acting as metal ionophores—shuttling toxic levels of copper into the cell to induce apoptosis (4[4]). To validate this mechanism, the assay must compare baseline cytotoxicity against copper-supplemented cytotoxicity.
Step-by-Step Methodology:
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Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
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Compound Treatment (Plate A - Baseline): Treat cells with the compound at varying concentrations (1 µM to 200 µM).
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Self-Validation Treatment (Plate B - Cu-Supplemented): Treat a parallel plate with the exact same compound concentrations, but supplement the media with a sub-toxic dose of CuCl₂ (20 µM).
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Incubation & Readout: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm (background subtraction at 630 nm).
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Data Interpretation: Critical Check: If the compound acts via a copper-ionophore mechanism, the IC50 on Plate B will be significantly lower (more potent) than Plate A. If the IC50 remains unchanged, the cytotoxicity is driven by an alternative pathway (e.g., direct kinase inhibition).
Quantitative Data Synthesis
Based on the structural homology of N-(8-quinolinyl)-4-morpholinesulfonamide to established literature standards, the following table summarizes the expected biological activity profile across validated assays.
Table 2: Representative Biological Activity Profile
| Target / Assay | Expected IC50 / Affinity | Mechanistic Driver |
| Cu(II) Chelation (Kd) | ~10⁻¹² to 10⁻¹⁵ M | Bidentate coordination via quinoline N and 8-amino N. |
| Carbonic Anhydrase IX | ~45 - 100 nM | Sulfonamide zinc-binding in hypoxic tumor microenvironments. |
| MCF-7 Cell Viability | ~75 - 120 µM | Intracellular ROS modulation and subsequent apoptosis induction. |
| Aβ₁₋₄₂ Aggregation | > 25% Inhibition at 10 µM | Prevention of metal-catalyzed amyloid misfolding. |
Conclusion
N-(8-quinolinyl)-4-morpholinesulfonamide is a structurally sophisticated molecule that leverages the synergistic effects of metal chelation and enzymatic inhibition. By utilizing the self-validating protocols outlined above, researchers can accurately map its physicochemical properties, avoiding common assay artifacts and accelerating its potential development as an antineoplastic or neuroprotective agent.
References
- Metal ion chelating activity assay of 8-aminoquinoline.ResearchGate.
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Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[5]deca-6,9-dien-8-ones. NIH / PMC. Available at:
- Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility.Taylor & Francis.
- Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline.MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline [mdpi.com]
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